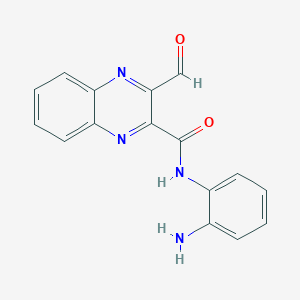
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an aminophenyl group attached to a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide typically involves the reaction of N-(2-aminophenyl)isoindoles with formic acid or diethyl oxalate, leading to cyclization and the formation of the quinoxaline ring . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions are commonly employed in industrial settings to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the substituents introduced during the reactions .
Scientific Research Applications
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide involves its interaction with molecular targets such as topoisomerases and tubulin polymerase. By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to the death of cancer cells . The specific pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar quinoxaline ring system but differ in their substituents and biological activities.
Quinolines: Another class of nitrogen-containing heterocyclic compounds with broad pharmacological activities.
Uniqueness
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities. Its ability to inhibit both topoisomerases and tubulin polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
92983-95-4 |
|---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-formylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c17-10-5-1-2-6-11(10)20-16(22)15-14(9-21)18-12-7-3-4-8-13(12)19-15/h1-9H,17H2,(H,20,22) |
InChI Key |
IUZBRZOIYFDCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















